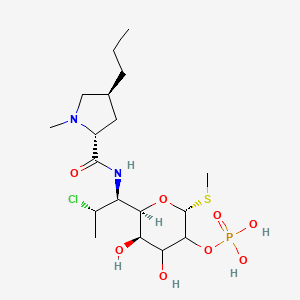

Clindamycin Diastereomer 2-Phosphate

Description

Overview of Clindamycin (B1669177) 2-Phosphate as a Chemical Entity

Clindamycin 2-Phosphate is a water-soluble ester of the semi-synthetic lincosamide antibiotic, clindamycin. chemicalbook.com It is chemically known as Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-(dihydrogen phosphate). uspbpep.com The introduction of the phosphate (B84403) group at the 2-hydroxy position of the sugar moiety in clindamycin enhances its solubility, making it suitable for injectable formulations. chemicalbook.com

While Clindamycin 2-Phosphate itself is inactive in vitro, it functions as a prodrug. medchemexpress.com In the body, it is rapidly hydrolyzed by phosphatases to yield the active parent compound, clindamycin. medchemexpress.com Clindamycin acts by binding to the 50S subunit of the bacterial ribosome, which interferes with and inhibits protein synthesis. chemicalbook.comsigmaaldrich.com This compound is a broad-spectrum antibiotic with activity primarily against Gram-positive aerobes and a wide range of anaerobic bacteria. chemicalbook.comresearchgate.net

| Property | Value | Source(s) |

| IUPAC Name | Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-(dihydrogen phosphate) | uspbpep.com |

| CAS Number | 24729-96-2 | chemicalbook.comsigmaaldrich.comacanthusresearch.comsigmaaldrich.com |

| Molecular Formula | C₁₈H₃₄ClN₂O₈PS | sigmaaldrich.comacanthusresearch.comsigmaaldrich.comcymitquimica.com |

| Molecular Weight | 504.96 g/mol | sigmaaldrich.comsigmaaldrich.comcymitquimica.com |

| Appearance | White Powder | cymitquimica.com |

Significance of Stereoisomerism in Lincosamide Chemistry

The chemical structure of lincosamide antibiotics, such as clindamycin and its parent compound lincomycin (B1675468), is complex, consisting of an amino acid moiety (propyl hygric acid) linked to a sugar moiety (α-methylthiolincosamine). wikipedia.orgnih.gov This intricate structure contains multiple chiral centers, giving rise to the possibility of numerous stereoisomers. Stereoisomerism—the arrangement of atoms in three-dimensional space—is a critical factor in the biological activity of lincosamides.

The specific spatial orientation of functional groups dictates how the molecule interacts with its biological target, the bacterial ribosome. nih.gov Even minor changes in the stereochemistry at one of the chiral centers can lead to different stereoisomers, such as enantiomers or diastereomers (including epimers), which may have significantly different or no biological activity. For instance, the substitution of the hydroxyl group at the C7 position of lincomycin with chlorine, which results in clindamycin, involves an inversion of stereochemistry at that center. nih.gov This modification enhances its potency. The precise stereochemistry is therefore fundamental to the efficacy of the antibiotic, and any deviation can result in a less effective or inactive compound. nih.gov Analytical methods are crucial for separating clindamycin from its related stereoisomers, such as 7-epiclindamycin, to ensure the quality of the active pharmaceutical ingredient. nih.gov

Definition and Context of Clindamycin Diastereomer 2-Phosphate

This compound is a stereoisomer of Clindamycin 2-Phosphate. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. This particular diastereomer is identified chemically as Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-, 2-(dihydrogen phosphate) L-threo-α-D-galacto-octopyranoside. synzeal.com It is recognized as a process-related impurity that can arise during the synthesis of Clindamycin. synzeal.comveeprho.com

The structural difference between Clindamycin 2-Phosphate and this specific diastereomer lies in the stereochemistry of the pyrrolidine (B122466) ring, a key component of the molecule. synzeal.com This alteration, while seemingly minor, results in a distinct chemical entity with its own unique properties and analytical profile.

| Property | Value | Source(s) |

| IUPAC Name | (2R, 3R, 4S, 5R, 6R)-6-((1S, 2S)-2-chloro-1-((2R, 4S)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4, 5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl dihydrogen phosphate | veeprho.com |

| CAS Number | 1800297-62-4 | synzeal.comsynthinkchemicals.compharmaffiliates.com |

| Molecular Formula | C₁₈H₃₄ClN₂O₈PS | synzeal.comsynthinkchemicals.compharmaffiliates.com |

| Molecular Weight | 504.96 g/mol or 505.0 g/mol | synzeal.compharmaffiliates.com |

Diastereomers as Process-Related Impurities and Reference Standards

In pharmaceutical manufacturing, impurities are substances that exist alongside the active pharmaceutical ingredient (API) but are not the API itself. This compound is considered a process-related impurity, meaning it can be formed during the chemical synthesis of Clindamycin 2-Phosphate. synzeal.com The presence and quantity of such impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies require thorough analysis and characterization of any impurities present in bulk drug substances. nih.govgoogle.com

To achieve this, highly pure samples of the impurities are required as reference standards. This compound is synthesized and used as a reference standard for analytical purposes. veeprho.comsynthinkchemicals.com These standards are crucial for:

Analytical Method Development: Establishing and optimizing analytical techniques, such as high-performance liquid chromatography (HPLC), to effectively separate the impurity from the main compound. nih.govsynzeal.comnih.gov

Method Validation (AMV): Confirming that the analytical method is accurate, precise, and reliable for quantifying the level of the diastereomer impurity in batches of Clindamycin. synzeal.comveeprho.com

Quality Control (QC): Routinely testing batches of the drug to ensure that the level of this compound does not exceed predefined, acceptable limits. synzeal.comveeprho.com

By using this well-characterized reference standard, pharmaceutical manufacturers can accurately identify and quantify this specific diastereomer, ensuring the quality and consistency of their Clindamycin products in compliance with strict regulatory guidelines. veeprho.comsynthinkchemicals.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H34ClN2O8PS |

|---|---|

Molecular Weight |

505.0 g/mol |

IUPAC Name |

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2R,4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12+,13+,14?,15+,16?,18+/m0/s1 |

InChI Key |

UFUVLHLTWXBHGZ-ISOKQYFFSA-N |

Isomeric SMILES |

CCC[C@H]1C[C@@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |

Origin of Product |

United States |

Stereochemical Characterization and Structural Elucidation of Clindamycin Diastereomer 2 Phosphate

Elucidation of Absolute and Relative Stereochemistry

The precise arrangement of atoms in three-dimensional space defines the pharmacological activity of clindamycin (B1669177) and its derivatives. Therefore, the elucidation of both absolute and relative stereochemistry is a critical aspect of its chemical analysis.

Identification of Specific Diastereomeric Forms (e.g., 7-Epi-Clindamycin 2-Phosphate, (2R-cis)-Diastereomer)

Several diastereomeric forms of clindamycin 2-phosphate have been identified as process-related impurities or degradation products. Among the most significant is 7-Epi-Clindamycin 2-Phosphate , where the stereochemistry at the C-7 position is inverted compared to the active clindamycin molecule. nih.govresearchgate.net This epimer is a known impurity in clindamycin phosphate (B84403) preparations. nih.gov

Another notable diastereomer is the (2R-cis)-Diastereomer of clindamycin 2-phosphate. researchgate.netgoogle.com The nomenclature here refers to the stereochemistry at the C-2 and adjacent chiral centers of the amino acid moiety of the molecule. The identification and control of these and other diastereomers are crucial for maintaining the quality of the active pharmaceutical ingredient.

The molecular formula for these diastereomers, including 7-Epi-Clindamycin 2-Phosphate, is C18H34ClN2O8PS, with a molecular weight of approximately 504.96 g/mol . nih.govnih.gov

Epimerization Mechanisms and Stereoconversion Pathways

The formation of diastereomers such as 7-epi-clindamycin can occur during the synthesis or degradation of clindamycin. The inversion of the stereocenter at the C-7 position is a key transformation pathway. This epimerization can be influenced by factors such as pH and temperature. For instance, in the biosynthesis of lincosamides, enzymatic reactions can lead to the inversion of stereochemistry at specific carbon atoms. researchgate.net While the precise mechanisms for the chemical epimerization of clindamycin 2-phosphate are complex, they likely involve the formation of intermediates that allow for the change in stereochemical configuration. The substitution of the hydroxyl group at C-7 with a chlorine atom, which differentiates clindamycin from its parent compound lincomycin (B1675468), involves an inversion of stereochemistry at this center. nih.gov

Spectroscopic and Diffraction-Based Structural Analysis

A combination of advanced analytical techniques is employed to definitively characterize the structure and stereochemistry of clindamycin 2-phosphate diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Phosphate Functional Group Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the diastereomers of clindamycin 2-phosphate. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the assignment of specific protons and carbons. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in establishing the connectivity between different parts of the molecule.

For instance, in the ¹H NMR spectrum, the chemical shift and coupling constants of the proton at C-1 can be used to confirm the identity of the sugar moiety. google.com The signals corresponding to the methyl groups and the propyl group on the pyrrolidine (B122466) ring are also key identifiers.

³¹P NMR spectroscopy is particularly valuable for characterizing the phosphate group. The chemical shift of the phosphorus atom can provide information about its chemical environment and ionization state. trilinkbiotech.com The coupling between the phosphorus atom and adjacent protons (e.g., H-2) can confirm the position of the phosphate ester. Differentiation of diastereomers is often possible due to the distinct chemical environments of the nuclei in each isomer, leading to unique chemical shifts in their NMR spectra. nih.gov

| Proton | Impurity 1 (attributed to H-1) | Impurity 1 (attributed to H-2) | Impurity 1 (attributed to H-3) |

|---|---|---|---|

| δ (ppm) | 5.72 (d, J=6.00Hz) | 4.70 (m) | 3.97 (dd, J=3.00Hz, J=10.00Hz) |

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. researchgate.net

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the diastereomers. By inducing fragmentation of the parent ion, a unique fingerprint of fragment ions is generated, which can be used for structural elucidation and to differentiate between isomers. researchgate.netgoogle.com Common fragmentation pathways for clindamycin and its derivatives involve the neutral losses of water (H₂O), hydrochloric acid (HCl), and methanethiol (B179389) (CH₃SH), as well as cleavage of the amide bond and the glycosidic linkage. hep.com.cn

The analysis of these fragmentation patterns allows for the identification of specific structural motifs within the molecule and can help to pinpoint the location of modifications or stereochemical differences between diastereomers.

| Compound | Ionization Mode | Observed m/z | Ion Type |

|---|---|---|---|

| Clindamycin Phosphate | Positive ESI | 505.1565 | [M+H]⁺ |

| 7-Epi-Clindamycin 2-Phosphate | Positive ESI | 505.1565 | [M+H]⁺ |

| Lincomycin 2-Phosphate | Positive ESI | 487.1458 | [M+H]⁺ |

| Clindamycin B 2-Phosphate | Positive ESI | 491.1409 | [M+H]⁺ |

X-ray Crystallography of Clindamycin 2-Phosphate Diastereomeric and Related Forms

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. While obtaining single crystals of sufficient quality for analysis can be challenging, the resulting data provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Single-crystal X-ray diffraction has been successfully used to determine the crystal structures of solvates of clindamycin phosphate, such as a dimethyl sulfoxide (B87167) (DMSO) solvate and a methanol (B129727)/water solvate. google.com These studies reveal detailed information about the hydrogen bonding networks and the conformation of the molecule in the solid state.

In the absence of single-crystal data, X-ray powder diffraction (XRPD) is a valuable tool for characterizing the solid-state properties of clindamycin 2-phosphate and its diastereomers. Different crystalline forms, or polymorphs, will exhibit unique XRPD patterns. Patents have described several crystalline forms of clindamycin phosphate, designated as Form I, Form II, and Form III, each with characteristic peaks in their X-ray powder diffraction patterns.

| Crystalline Form | Characteristic Peaks (2θ ± 0.2°) |

|---|---|

| Form I | 5.7, 9.8, 11.5, 13.9, 14.8, 18.6, 21.3, 21.9 |

| Form II | 5.3, 5.7, 9.8, 11.5, 14.8, 16.0, 21.4, 21.9 |

| Form III | 3.9, 5.3, 7.5, 10.5, 12.8, 15.6, 16.7, 20.5 |

Single Crystal X-ray Diffraction Studies

For instance, the analysis of clindamycin phosphate solvates reveals detailed information about bond lengths, bond angles, and the spatial arrangement of the atoms. This technique unambiguously confirms the three-dimensional structure, which is crucial for understanding its interaction with biological targets. The data derived from such studies, including unit cell dimensions and space group symmetry, provide a foundational understanding of the crystalline lattice. Although this data is for related solvates, it offers a strong predictive model for the likely crystallographic properties of the Clindamycin Diastereomer 2-Phosphate.

Powder X-ray Diffraction Analysis of Crystalline Forms

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline forms of pharmaceutical compounds. Multiple crystalline forms, or polymorphs, of clindamycin phosphate have been identified, each exhibiting a unique PXRD pattern. These patterns serve as a "fingerprint" for each specific crystalline form.

Several crystalline forms of clindamycin phosphate, designated as Form α, Form β, Form I, Form II, and Form III, have been reported in various patents and scientific articles. The characteristic peaks in the PXRD patterns are used to differentiate these forms. For example, a novel crystal form, designated as α, displays characteristic peaks at 2θ angles of 5.6°, 9.7°, 11.3°, 14.9°, 21.9°, and 22.1° when irradiated with Cu-Kα radiation. Another form, crystal form β, shows characteristic peaks at 2θ angles of 5.7°, 11.5°, 15.5°, 17.9°, 21.7°, and 24.6°.

The table below summarizes the characteristic PXRD peaks for different crystalline forms of clindamycin phosphate.

| Crystalline Form | Characteristic 2θ Peaks (°) |

| Form α | 5.6, 9.7, 11.3, 14.9, 21.9, 22.1 |

| Form β | 5.7, 11.5, 15.5, 17.9, 21.7, 24.6 |

| Form I | 5.7, 11.5, 14.8 |

| Form II | 5.3, 5.7, 11.5 |

| Form III | 3.9, 5.3, 10.5 |

These distinct patterns are crucial for identifying and controlling the crystalline form of the drug substance during manufacturing, which can have significant implications for its stability and bioavailability.

Vibrational Spectroscopy (IR, FTIR)

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment. The FTIR spectrum of clindamycin phosphate exhibits a complex pattern of absorption bands that are characteristic of its intricate structure.

The major absorption bands in the FTIR spectrum of clindamycin phosphate correspond to the various functional groups within the molecule. These include:

O-H stretching: Broad bands in the region of 3000-3600 cm⁻¹, indicative of the hydroxyl groups on the pyranoside ring and the phosphate group.

N-H stretching: Bands in the region of 3200-3400 cm⁻¹, corresponding to the amide group.

C-H stretching: Bands in the region of 2800-3000 cm⁻¹, arising from the various alkyl and methoxy (B1213986) groups.

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹, characteristic of the amide carbonyl group.

P=O stretching: Bands associated with the phosphate group can be observed in the region of 1200-1300 cm⁻¹.

C-O stretching: Multiple bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the various C-O bonds in the pyranoside ring and phosphate ester.

The precise positions and shapes of these bands can be sensitive to the solid-state form of the compound, including polymorphism and solvation state, reflecting subtle differences in intermolecular interactions such as hydrogen bonding.

Molecular Conformation and Intermolecular Interactions

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and the non-covalent interactions it forms. For this compound, understanding its molecular conformation and how it packs in the solid state is of paramount importance.

Analysis of Pyranoside Ring Conformations

In this chair conformation, the bulky substituents tend to occupy equatorial positions to minimize steric hindrance, which is a common feature in pyranoside ring systems. The specific puckering parameters of the ring can be determined from crystallographic data and provide a quantitative description of the ring's shape. The orientation of the hydroxyl and phosphate groups on this ring is fixed by this conformation, which in turn dictates the potential for intermolecular hydrogen bonding.

Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonding plays a crucial role in the solid-state structures of clindamycin and its derivatives, influencing crystal packing, stability, and physical properties. In the crystalline lattice of clindamycin phosphate solvates, an extensive network of hydrogen bonds is observed.

These hydrogen bonds involve the hydroxyl groups of the pyranoside ring, the amide N-H group, the amide carbonyl oxygen, and the phosphate group. The phosphate group, with its P=O and P-OH moieties, is a particularly effective hydrogen bond donor and acceptor. In hydrated or solvated crystal forms, the solvent molecules (water, DMSO, etc.) are often integrated into the hydrogen-bonding network, acting as bridges between clindamycin phosphate molecules.

For example, in the crystal structure of clindamycin hydrochloride monohydrate, the water molecule and the chloride ion are key participants in a complex hydrogen-bonding network that stabilizes the crystal structure. These interactions create a robust three-dimensional architecture. It is highly probable that this compound would exhibit a similarly complex and extensive hydrogen-bonding network in its crystalline forms.

Synthetic Pathways and Derivatization Strategies for Clindamycin 2 Phosphate and Its Diastereomers

Chemical Synthesis Approaches to Clindamycin (B1669177) Phosphate (B84403) Esters

The chemical synthesis of clindamycin 2-phosphate is a multi-step process that hinges on precise phosphorylation of the C-2 hydroxyl group while preventing reactions at other sites. This necessitates a carefully orchestrated sequence of protection, phosphorylation, and deprotection steps.

More advanced and efficient methods have been developed to overcome these limitations. researchgate.net One improved approach involves the use of phosphochloridate compounds, such as bis(2,2,2-trichloroethyl) phosphorochloridate. researchgate.net This method, conducted after protecting the 3- and 4-hydroxyl groups, proceeds through a novel crystalline clindamycin-2-phosphotriester intermediate. researchgate.net This intermediate can be crystallized from the reaction mixture, which greatly enhances the purity of the final product and allows for yields as high as 90%. researchgate.net Another patented method utilizes phosphorus oxychloride as the phosphorylating agent in conjunction with 1,2,4-triazole, which acts as an acid-binding agent during the reaction. acs.org

The conversion of the intermediate phosphate esters to the final dihydrogen phosphate product often involves treatment with reagents like zinc in a solvent mixture of pyridine (B92270) and acetic acid. researchgate.netnih.gov

| Phosphorylation Reagent | Key Intermediates | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Phosphoryl Chloride (POCl₃) | --OPOCl₂ residue | Direct phosphorylation | Corrosive, moisture-sensitive, low yield (~30%), numerous by-products | researchgate.net |

| bis(2,2,2-trichloroethyl) phosphorochloridate | Crystalline triester phosphate | High yield (~90%), high purity due to crystallizable intermediate | Multi-step process | researchgate.net |

| Phosphorus Oxychloride with 1,2,4-Triazole | Esterified compound | Controlled reaction with acid-binding agent | Requires specific reaction sequence and conditions | acs.org |

Given that clindamycin has three hydroxyl groups at the C-2, C-3, and C-4 positions, selective phosphorylation at the 2-position requires the temporary protection of the 3- and 4-hydroxyl groups. researchgate.net A common and effective strategy is the formation of a cyclic acetal, specifically an isopropylidene group, across the 3,4-diol. researchgate.netacs.org This is typically achieved by reacting clindamycin hydrochloride with 2,2-dimethoxypropane (B42991) in a suitable solvent. researchgate.netnih.govsynzeal.com The resulting 3,4-O-isopropylidene-clindamycin is a key intermediate where the 2-hydroxyl group is left available for phosphorylation. acs.orgnih.gov An older method involved the condensation with aromatic aldehydes, such as cinnamaldehyde, to form a 3,4-arylidene clindamycin. researchgate.net

Formation of Clindamycin Diastereomer 2-Phosphate during Synthesis and Purification Processes

During the chemical synthesis of clindamycin and its subsequent phosphorylation, various impurities and isomers can be generated. Among these are diastereomers of the target molecule, such as epi-clindamycin phosphate. nih.gov Diastereomers are stereoisomers that are not mirror images of one another and can arise from the inversion of configuration at one or more, but not all, of the chiral centers in the molecule.

The formation of these epimers can occur during synthesis steps that involve harsh conditions, such as the use of strong bases or acids. google.commdpi.com For example, a process for synthesizing clindamycin hydrochloride was specifically designed to reduce the content of the "epimer clint" impurity by 80%, indicating that epimerization is a known side reaction. google.com The chemical mechanism often involves the abstraction of a proton from a chiral carbon by a base, leading to a temporary planar intermediate, which can then be re-protonated from either side, causing an inversion of stereochemistry. mdpi.com

These diastereomeric impurities, once formed in the parent clindamycin molecule, are carried through the subsequent phosphorylation step, resulting in the presence of this compound in the crude product. nih.gov The structural similarity between the desired product and its diastereomers makes their separation challenging. mdpi.com Therefore, sophisticated purification processes are required. Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify these isomers, and preparative chromatography is employed to isolate and remove them from the final active pharmaceutical ingredient. nih.govgoogle.comgoogle.comgoogle.com

Biocatalytic and Enzymatic Approaches for Stereoselective Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and exhibit remarkable selectivity, which can circumvent the need for complex protection and deprotection steps and minimize the formation of unwanted by-products. nih.gov

Enzymes have been successfully employed for the derivatization of clindamycin, demonstrating high selectivity for specific hydroxyl groups. While chemical synthesis targets the 2-position for phosphorylation, certain microbial systems show a different preference. For instance, whole-cell cultures of Streptomyces coelicolor have been shown to phosphorylate clindamycin specifically at the 3-position, yielding clindamycin 3-phosphate. nih.gov This transformation is catalyzed by enzymes that require a ribonucleoside triphosphate and Mg²⁺. nih.gov

Conversely, enzymatic esterification has been shown to be highly effective and selective for the 2-position. The enzyme-catalyzed synthesis of clindamycin palmitate, an ester prodrug, has been achieved in a single step using immobilized Candida antarctica lipase (B570770) B (commercially known as Novozym 435). researchgate.netacs.org This lipase selectively catalyzes the acylation of the 2-hydroxyl group of clindamycin, avoiding the laborious protection-deprotection steps required in chemical synthesis and achieving conversion rates above 90%. researchgate.net

A key advantage of biocatalytic transformations is their high degree of selectivity. Regioselectivity, the ability to modify one specific site in a molecule with multiple reactive sites, is a hallmark of many enzymatic processes. The enzymatic derivatization of clindamycin provides clear examples of this principle.

The lipase-catalyzed synthesis of clindamycin esters demonstrates near-perfect regioselectivity for the 2-OH position, with selectivity reported to be around 100%. acs.org This high selectivity for a single hydroxyl group eliminates the formation of isomeric by-products and simplifies the purification process significantly. acs.org In contrast, the microbial transformation by Streptomyces coelicolor exhibits distinct regioselectivity for the 3-OH position for phosphorylation. nih.gov

This ability of different enzyme systems to selectively target different positions on the clindamycin scaffold highlights the potential of biocatalysis for creating specific derivatives. Furthermore, because enzymes are chiral catalysts, these reactions are inherently stereoselective, meaning they typically preserve the existing stereochemistry of the substrate without the risk of epimerization that can occur under harsh chemical conditions.

| Enzyme/System | Reaction Type | Position Selectivity | Key Advantages | Reference |

|---|---|---|---|---|

| Immobilized Candida antarctica lipase B (Novozym 435) | Esterification (Acylation) | C-2 Hydroxyl | High regioselectivity (~100%), high yield (>90%), one-step process, avoids protection/deprotection | researchgate.netacs.org |

| Streptomyces coelicolor (whole-cell/lysates) | Phosphorylation | C-3 Hydroxyl | Specific phosphorylation at C-3 | nih.gov |

Analytical Methodologies for Isolation, Quantification, and Purity Assessment of Clindamycin Diastereomer 2 Phosphate

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Clindamycin (B1669177) Diastereomer 2-Phosphate, enabling its separation from the active pharmaceutical ingredient and other related substances. High-Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC) for Diastereomer Resolution and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the resolution of Clindamycin Diastereomer 2-Phosphate from other isomers and impurities. usp.orgusp.org The development of a stability-indicating reversed-phase HPLC method allows for the simultaneous determination of clindamycin phosphate (B84403), its related compounds, and preservatives in various formulations. mdpi.com

A specific HPLC method has been developed for the detection and quantification of a particular isomer of Clindamycin Phosphate, referred to as impurity M. This method employs a C18 silica (B1680970) gel column with a gradient mobile phase consisting of mobile phase A (containing sodium perchlorate, sodium dihydrogen phosphate, and sodium edetate) and mobile phase B (a mixture of acetonitrile (B52724) and methanol). google.com The detection is typically carried out at a wavelength of 210 nm. google.com The validation of these HPLC methods, as per ICH guidelines, demonstrates their specificity, accuracy, precision, and robustness. mdpi.com

Table 1: HPLC Chromatographic Conditions for Analysis of Clindamycin Phosphate Isomer (Impurity M) google.com

| Parameter | Condition |

| Stationary Phase | C18 Silica Gel (4.6mm × 150mm, 5 µm) |

| Mobile Phase A | Aqueous solution containing 8.2g sodium perchlorate, 2.0g sodium dihydrogen phosphate, and 0.5g sodium edetate per 1000ml, pH adjusted to 2.5 with phosphoric acid. |

| Mobile Phase B | Acetonitrile:Methanol (B129727) (80:20 v/v) |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 40 | |

| 45 | |

| 50 | |

| 60 | |

| Flow Rate | 1.1 ml/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Identification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the impurity profiling and structural elucidation of clindamycin phosphate and its related substances, including diastereomers. nih.govresearchgate.net This technique combines the high-resolution separation of HPLC with the sensitive and specific detection capabilities of mass spectrometry. ijprajournal.com

LC-MS/MS methods have been successfully developed for the rapid identification of degradation products and process-related impurities of clindamycin phosphate in injection formulations. nih.gov Using electrospray ionization (ESI) in the positive mode, researchers have been able to identify several related substances, such as lincomycin (B1675468), 7-epilincomycin-2-phosphate, and clindamycin B-2-phosphate, by analyzing their fragmentation pathways. nih.govresearchgate.net The fragmentation of clindamycin and its derivatives often shows characteristic neutral losses (H₂O, HCl) and specific residues that are useful for identifying lincosamide antibiotics. researchgate.netresearchgate.net

In one study, LC-MS was used to determine the molecular weights of impurities in clindamycin phosphate raw material, which were then isolated by preparative HPLC and their structures confirmed by high-resolution mass spectrometry (HR-MS) and NMR. nih.gov This approach led to the identification of several impurities, including clindamycin-B-phosphate, clindamycin-2,4-diphosphate, and epi-clindamycin phosphate. nih.gov

Chiral Separation Techniques (Capillary Electrophoresis, Capillary Electrochromatography)

Chiral separation techniques are essential for the separation of enantiomers and diastereomers. While information on the use of these techniques to specifically separate the diastereomers of clindamycin phosphate is limited, the compound itself has been extensively studied as a chiral selector in Capillary Electrophoresis (CE).

Clindamycin phosphate has been successfully employed as a novel chiral selector in CE for the enantiomeric separation of various racemic basic drugs. bohrium.comclinpgx.orgnih.gov Its properties, such as high solubility and low viscosity in water, make it an effective chiral selector to be added to the background electrolyte (BGE). bohrium.com

The enantioseparation mechanism is based on the differential interactions between the clindamycin phosphate selector and the enantiomers of the analyte. bohrium.com Studies have shown that parameters such as the pH of the BGE, the concentration of clindamycin phosphate, capillary temperature, and the applied voltage significantly influence the migration time and the resolution of the enantiomers. bohrium.comnih.gov For instance, optimal separation of several basic drugs was achieved at a neutral or weakly basic pH with a clindamycin phosphate concentration of 60 or 80 mM. bohrium.com Furthermore, the enantioselective capability of clindamycin phosphate has been enhanced by creating a deep eutectic solvent (DES) based on it, which improved the separation of amino alcohol drugs in nonaqueous capillary electrophoresis (NACE). nih.gov

Quantitative Spectroscopic Analysis

Spectroscopic methods provide an alternative to chromatography for the quantification of pharmaceutical compounds. Quantitative Nuclear Magnetic Resonance (qNMR) is particularly valuable due to its high precision and accuracy, as it is a primary ratio method.

Quantitative Nuclear Magnetic Resonance (qNMR) for Content Determination

Quantitative ¹H-NMR (qNMR) spectroscopy has been established as a facile, rapid, and reliable method for the determination of clindamycin phosphate content in pharmaceutical formulations. nih.gov This technique allows for direct quantification without the need for a reference standard of the analyte itself, instead using a certified internal standard.

A validated qNMR method for clindamycin phosphate utilizes deuterium (B1214612) oxide (D₂O) as the solvent and potassium hydrogen phthalate (B1215562) (KHP) as the internal standard. nih.gov The quantification is achieved by comparing the integral of a specific proton signal of clindamycin phosphate (e.g., the methyl protons at 0.72 ppm) to a signal from the internal standard (e.g., KHP signal at 7.37-7.40 ppm). nih.gov The method has been validated for specificity, linearity, accuracy, and precision, demonstrating its suitability for quality control purposes. nih.govresearchgate.net

Table 2: Validation Parameters of a ¹H-qNMR Method for Clindamycin Phosphate Quantification nih.gov

| Validation Parameter | Result |

| Linearity Range | 7.2 to 23.1 mg per 0.5 ml of D₂O |

| Correlation Coefficient (r) | 0.9997 |

| Accuracy (RSD) | ≤ 0.39% |

| Precision (RSD) | ≤ 0.64% |

| Limit of Detection (LOD) | 0.04 mg/ml |

| Limit of Quantification (LOQ) | 0.11 mg/ml |

| Stability (RSD) | 0.03% |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Purity and Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry serves as a fundamental analytical technique for the purity assessment and degradation monitoring of Clindamycin Phosphate. While specific data for this compound is not extensively detailed in publicly available literature, the principles and methods applied to the broader category of Clindamycin Phosphate provide a strong framework for its analysis.

UV-Vis spectrophotometric methods for Clindamycin Phosphate have been developed and validated for its estimation in bulk and dosage forms. ijpbs.com These methods are typically characterized by their simplicity, accuracy, precision, and cost-effectiveness. ijpbs.com The detection wavelength for Clindamycin Phosphate is often set around 210 nm. ijpbs.com Linearity in the concentration range of 5-30 µg/mL has been demonstrated, indicating the method's suitability for quantitative analysis. ijpbs.com

The stability of Clindamycin Phosphate solutions can also be monitored using UV-Vis spectrophotometry, with studies showing stability over a period of 72 hours in both distilled water and phosphate buffer saline. For the analysis of Clindamycin Phosphate in injection formulations, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly employed technique. usp.org The UV spectrum of a sample solution can be compared with that of a standard solution to confirm the identity of the compound. usp.org A photodiode array (PDA) detector can be used to collect data over a range of 190–400 nm, allowing for the assessment of spectral homogeneity and indicating the absence of co-eluting impurities. usp.org

Derivative spectrophotometry has also been proposed for the simultaneous determination of clindamycin phosphate and other compounds in pharmaceutical products. nih.gov This technique can enhance the resolution of overlapping spectra and improve the specificity of the analysis. nih.gov

While these methods have been established for Clindamycin Phosphate, their direct applicability to this compound would require specific validation to ensure accuracy and precision for this particular diastereomer.

Other Characterization Methods

Beyond spectrophotometric techniques, a range of other analytical methods are crucial for the comprehensive characterization of this compound, ensuring its quality and consistency.

Surface Morphological Analysis (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface morphology and particle characteristics of pharmaceutical powders. In a study analyzing different samples of clindamycin phosphate, SEM was utilized to observe the physical appearance of the particles. nih.gov The analysis revealed noticeable morphological differences between samples from various suppliers. nih.gov Such variations in particle shape, size, and texture can significantly impact the physico-chemical properties of the compound, including its stability and dissolution behavior. nih.gov Therefore, SEM analysis is a valuable technique in the quality control of this compound to ensure batch-to-batch consistency of its physical form.

Determination of Acid Dissociation Constants (pKa)

Evaluation of Physico-Chemical Properties for Quality Control

The quality control of this compound relies on the thorough evaluation of its physico-chemical properties. As an impurity of Clindamycin, its presence and characteristics are critical for the safety and efficacy of the final drug product. synzeal.com Key physico-chemical properties that are assessed include molecular weight, molecular formula, and appearance. pharmaffiliates.comcymitquimica.com

Studies on different clindamycin phosphate samples have shown that variations in physico-chemical properties can exist between products from different manufacturers. nih.gov These differences can affect the stability of the compound, with some samples showing a tendency to recrystallize in aqueous solutions. nih.gov Therefore, establishing stringent control over the physico-chemical properties is necessary to ensure the quality and performance of the final pharmaceutical product. nih.gov

Table of Physico-Chemical Properties and Analytical Parameters

| Property/Parameter | Value/Range | Analytical Method | Reference(s) |

| UV Detection Wavelength | 210 nm | UV-Vis Spectrophotometry | ijpbs.com |

| UV Linearity Range | 5-30 µg/mL | UV-Vis Spectrophotometry | ijpbs.com |

| Predicted pKa | 1.83 ± 0.10 | Calculation | chemicalbook.com |

| Molecular Formula | C18H34ClN2O8PS | Mass Spectrometry | pharmaffiliates.comcymitquimica.com |

| Molecular Weight | 504.96 g/mol | Mass Spectrometry | pharmaffiliates.com |

| Appearance | Brown Powder | Visual Inspection | pharmaffiliates.com |

Degradation Kinetics and Mechanistic Studies of Clindamycin 2 Phosphate and Its Diastereomers

Chemical Degradation Pathways and Products

The chemical stability of Clindamycin (B1669177) 2-phosphate can be compromised by several environmental factors, leading to the formation of various degradation products. The principal pathways of degradation are hydrolysis, oxidation, and photodegradation.

The aqueous stability of Clindamycin 2-phosphate is significantly influenced by pH. The molecule contains two primary sites susceptible to hydrolytic attack: the phosphate (B84403) ester at the C-2 position and the thioglycoside linkage.

Studies have shown that the predominant degradation pathways for Clindamycin 2-phosphate vary with pH. In acidic conditions (pH below 6), the main routes of degradation are the hydrolysis of the phosphate ester bond and the cleavage of the thioglycoside linkage. The hydrolysis of the phosphate ester yields the active drug, clindamycin, while the cleavage of the thioglycoside linkage results in the formation of 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan. capes.gov.br

Conversely, in alkaline conditions (pH above 6), the primary degradation pathway shifts to the scission of the 7(S)-chloro group, leading to the formation of the 7(R)-hydroxy analog, lincomycin-2-phosphate. This transformation represents an epimerization at the C-7 position. While Clindamycin 2-phosphate is an inactive prodrug, it is rapidly converted in vivo to the active parent compound, clindamycin, through phosphatase ester hydrolysis. medchemexpress.com

Clindamycin 2-phosphate is susceptible to oxidative degradation, particularly at the sulfur atom of the thioglycoside linkage. Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of sulfoxide (B87167) and sulfone derivatives.

A kinetic and mechanistic study on the oxidation of Clindamycin 2-phosphate by chromium(VI) in an acidic medium revealed that the methyl sulfide (B99878) group is the primary site for oxidation. tandfonline.com This process leads to the formation of Clindamycin 2-Phosphate Sulfoxide. tandfonline.comusbio.net Forced degradation studies using 3% hydrogen peroxide resulted in the generation of two primary degradation products. usp.org The oxidative degradation process often proceeds via a free radical mechanism. tandfonline.comresearchgate.net The major bioactive metabolites formed in vivo include clindamycin sulfoxide and N-demethyl-clindamycin. nih.gov

The table below summarizes key findings from oxidative degradation studies.

| Oxidizing Agent | Key Findings | Identified By-products | Reference |

| Chromium(VI) | The reaction is first order in both Cr(VI) and Clindamycin 2-phosphate. The methyl sulfide is the primary oxidation site. | Oxidation products confirmed by IR, GC-MS, and LC-MS. | tandfonline.com |

| Hydrogen Peroxide (H₂O₂) | Exposure to 3% H₂O₂ generated two primary degradation products. | Unspecified degradation products with relative retention times of 0.568 and 0.695. | usp.org |

| Nanoscale zero-valent iron/H₂O₂/US | Degradation efficiency is improved by the combined system, involving reactive oxygen species (ROS). | By-products investigated by HPLC and GC-MS. | researchgate.net |

| Stress Testing | General oxidative stress leads to the formation of the sulfoxide derivative. | Clindamycin 2-Phosphate Sulfoxide. | usbio.net |

The exposure of Clindamycin 2-phosphate to light can induce photodegradation, leading to a loss of potency and the formation of photoproducts. Studies on the photocatalytic degradation of the related compound, clindamycin hydrochloride, using catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV irradiation, provide insight into these mechanisms. jwent.netjwent.netresearchgate.net

The photodegradation process is often mediated by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) (O₂•⁻). researchgate.netnih.gov These reactive species can attack the clindamycin molecule at various sites. nih.gov The kinetics of photocatalytic degradation of clindamycin have been shown to follow a pseudo-first-order model. jwent.netjwent.netresearchgate.net The maximum removal rate in one study was achieved at a pH of 5. jwent.netjwent.net

Several degradation products and related impurities of Clindamycin 2-phosphate have been identified through various analytical techniques, primarily high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govresearchgate.net These impurities can arise from the manufacturing process or from the degradation of the drug substance over time. daicelpharmastandards.com

Commonly identified impurities and degradation products include:

Clindamycin B-2-phosphate: A major impurity and degradation product, differing from clindamycin 2-phosphate in the alkyl side chain attached to the pyrrolidine (B122466) ring (ethyl instead of propyl). nih.govsynzeal.comsigmaaldrich.com

Lincomycin-2-phosphate: Formed via hydrolytic degradation in alkaline conditions, where the 7(S)-chloro group is replaced by a 7(R)-hydroxyl group. nih.govusp.org It is also known as Clindamycin Phosphate EP Impurity F. scbt.com

7-epilincomycin-2-phosphate: An epimer of lincomycin-2-phosphate. nih.govusp.org

Clindamycin: The active parent drug, formed by the hydrolysis of the phosphate ester. usp.orgnih.gov

Clindamycin 2-Phosphate Sulfoxide: An oxidation product. usbio.net

Other identified impurities include clindamycin-2,4-diphosphate and 3',6'-dehydro clindamycin phosphate. sigmaaldrich.com

The table below lists some of the key degradation products and impurities associated with Clindamycin 2-phosphate.

| Impurity/Degradation Product | Chemical Name | Formation Pathway | Reference |

| Clindamycin B-2-phosphate | Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methylpyrrolidin-2-yl]carbonyl]amino]-2-O-phosphono-1-thio-L-threo-α-D-galacto-octopyranoside | Process impurity/Degradation | nih.govsynzeal.com |

| Lincomycin-2-phosphate | Methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-2-O-phosphono-1-thio-D-erythro-α-D-galacto-octopyranoside | Hydrolysis (alkaline) | nih.gov |

| 7-epilincomycin-2-phosphate | Not specified | Process impurity/Degradation | nih.govusp.org |

| Clindamycin | Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside | Hydrolysis (phosphate ester cleavage) | usp.orgnih.gov |

| Clindamycin 2-Phosphate Sulfoxide | 7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galactooctopyranose 2-(Dihydrogen Phosphate) | Oxidation | usbio.net |

Kinetic Modeling of Degradation Reactions

Kinetic modeling is used to describe the rate at which a drug degrades and to predict its shelf-life under various conditions. The degradation of Clindamycin 2-phosphate and its related compounds has been shown to follow specific reaction orders.

The determination of the reaction order and rate constant (k) provides quantitative measures of the degradation speed.

Oxidative Degradation: The oxidation of Clindamycin 2-phosphate by chromium(VI) in an acidic medium was found to be first order with respect to the concentration of both the drug and the oxidizing agent. tandfonline.com

Photodegradation: Photocatalytic degradation studies of clindamycin using various catalysts (e.g., TiO₂, ZnO) have consistently shown that the process follows pseudo-first-order kinetics. jwent.netjwent.netresearchgate.net The apparent rate constant (k) in these studies was observed to decrease as the initial concentration of the drug increased. researchgate.net

The pseudo-first-order kinetic model is described by the following equation:

ln(C/C₀) = -kt

Where:

C is the concentration of the reactant at time t

C₀ is the initial concentration of the reactant

k is the pseudo-first-order rate constant

t is the time

By plotting ln(C/C₀) versus time, a straight line is obtained, and the rate constant can be determined from the slope. jwent.net

Influence of Environmental Factors on Degradation Rates (pH, Temperature, Solvent Systems)

The stability and degradation kinetics of Clindamycin 2-Phosphate and its diastereomers are significantly influenced by a range of environmental factors, primarily pH, temperature, and the composition of the solvent system. These factors can alter the degradation pathways and the rate at which the parent molecule is converted into various impurities and related substances.

Influence of pH: The pH of the aqueous environment is a critical determinant of the stability of Clindamycin 2-Phosphate. The molecule's stability is markedly pH-dependent, with studies indicating that degradation accelerates in acidic conditions. Specifically, the stability of clindamycin phosphate formulations has been shown to decrease significantly at pH values below 4. researchgate.net In studies of photocatalytic degradation, the maximum removal rate for clindamycin was observed under acidic conditions at a pH of 5. jwent.netjwent.net Similarly, research on degradation using non-thermal plasma treatment found that acidic conditions (pH=3) resulted in almost 100% degradation of the compound. iwaponline.com The major degradative pathway in the pH range of 0.4-4 involves the hydrolysis of the thioglycoside linkage. researchgate.net Conversely, in the pH range of 5-10, the primary degradation route is the scission of the 7-(S)-Cl of clindamycin to form the 7-(R)-OH analog, lincomycin (B1675468). researchgate.net Optimal stability for clindamycin is generally observed in the pH range of 3 to 5. researchgate.net

Influence of Temperature: Temperature is another crucial factor that governs the degradation rate, with higher temperatures generally leading to accelerated degradation. Stability studies conducted at 25°C, 40°C, and 50°C have demonstrated this temperature-dependent degradation profile. researchgate.net The activation energy for clindamycin degradation in 0.1 M HCl, where thioglycoside hydrolysis is the main pathway, is 38.0 ± 1.2 kcal/mole. researchgate.net In a citrate (B86180) buffer at pH 5, where conversion to lincomycin is predominant, the activation energy is 29.1 ± 0.6 kcal/mole. researchgate.net Thermal degradation studies on clindamycin phosphate injections confirmed its thermal instability, making it unsuitable for moist heat sterilization methods. researchgate.net These studies showed that heating in a water bath led to an increase in the content of three major impurities as well as the total impurity content. researchgate.net

Influence of Solvent Systems: The composition of the solvent system also plays a vital role in the stability of Clindamycin 2-Phosphate. The polarity and protic nature of the solvent can influence degradation kinetics. A study comparing different topical formulations found that stability was superior in a solvent system containing 40% alcohol, acetone, polysorbate 20, fragrance, and water (Solvent C) when compared to other systems. researchgate.net A formulation with 48% isopropanol, polyoxyethylene ethers, acetone, salicylic (B10762653) acid, and allantoin (B1664786) (Solvent B) showed poorer stability. researchgate.net Another standard solvent system consisted of 50% isopropyl alcohol, propylene (B89431) glycol, and water. researchgate.net The choice of organic modifier and its concentration in chromatographic systems, such as acetonitrile (B52724), also highlights the role of the solvent environment. innovareacademics.in The interaction between the compound and the solvent affects its stability and elution characteristics, which are dependent on the polarity of the medium. innovareacademics.in

The following table summarizes the influence of these environmental factors on the degradation of Clindamycin 2-Phosphate.

| Factor | Condition | Observed Effect | Primary Degradation Pathway | Source |

|---|---|---|---|---|

| pH | < 4 | Decreased stability | Hydrolysis of thioglycoside linkage | researchgate.net |

| 3 - 5 | Maximum stability | Minimal degradation | researchgate.net | |

| 5 - 10 | Increased degradation | Scission of 7-(S)-Cl to form 7-(R)-OH analog (Lincomycin) | researchgate.net | |

| Temperature | Increased Temperature (e.g., 40°C, 50°C) | Accelerated degradation rate | Varies with pH | researchgate.net |

| Moist Heat Sterilization | Significant increase in impurities | Thermal degradation | researchgate.net | |

| Solvent System | High Isopropanol, Salicylic Acid (Solvent B) | Poorer stability | Not specified | researchgate.net |

| Alcohol, Acetone, Polysorbate 20 (Solvent C) | Best stability | Not specified | researchgate.net |

Structural Elucidation of Degradation-Related Diastereomers and Impurities

The identification and structural characterization of degradation products and process-related impurities of Clindamycin 2-Phosphate are essential for ensuring the quality and purity of the active pharmaceutical ingredient. Advanced analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are instrumental in this process.

A key method for identification is HPLC combined with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS). nih.gov This technique allows for the separation of clindamycin phosphate from its related substances and provides detailed structural information based on their mass-to-charge ratios and fragmentation patterns. nih.gov Through these methods, several degradation-related diastereomers and impurities have been identified.

Commonly identified impurities include:

Clindamycin: The active parent drug, formed by the hydrolysis of the phosphate ester group from Clindamycin 2-Phosphate. This is a common degradant found under humidity and thermal stress conditions. researchgate.netnih.govusp.org

Clindamycin B-2-Phosphate: A process-related impurity that differs from clindamycin in the N-methyl group of the proline moiety, having an N-ethyl group instead. nih.govgoogle.com

Lincomycin and its derivatives: Lincomycin is the parent compound from which clindamycin is synthesized. Its presence and that of its phosphorylated derivatives like Lincomycin-2-Phosphate and 7-epilincomycin-2-phosphate are considered process-related impurities. nih.govusp.org

Oxidative Degradation Products: Under oxidative stress, various oxidized forms can be generated. Clindamycin 2-Phosphate Sulfoxide, which exists as a mixture of diastereomers, is a known degradation product from stress testing. usbio.netpharmaffiliates.com Further oxidation can lead to the formation of Clindamycin Phosphate Sulfoxide trans-N-Oxide and Clindamycin Phosphate Sulfone trans-N-Oxide. pharmaffiliates.com

Other Positional Isomers: Impurities such as Clindamycin 3-Phosphate can also be present, arising from the manufacturing process. usp.org

The structural elucidation process involves comparing the mass spectra and fragmentation pathways of the impurities with that of the parent compound. For instance, the fragmentation of clindamycin phosphate and its related substances provides specific patterns that are useful for identifying lincosamide antibiotics and their impurities without needing control compounds. nih.gov High-resolution mass spectrometry is used to determine the exact elemental composition of an impurity, which, combined with techniques like Nuclear Magnetic Resonance (NMR), can confirm the precise structure, as was done for a biphosphonate impurity of clindamycin. google.com

The following table lists some of the key degradation-related diastereomers and impurities that have been structurally elucidated.

| Impurity/Diastereomer Name | Identification Method | Source |

|---|---|---|

| Clindamycin | LC-MS | researchgate.netnih.gov |

| Clindamycin B-2-Phosphate | HPLC/ESI-MS/MS | nih.govgoogle.com |

| Lincomycin | HPLC/ESI-MS/MS | nih.gov |

| Lincomycin-2-Phosphate | HPLC/ESI-MS/MS | nih.govusp.org |

| 7-epilincomycin-2-phosphate | HPLC/ESI-MS/MS | nih.gov |

| Clindamycin 2-Phosphate Sulfoxide | Stress Testing / MS | usbio.netpharmaffiliates.com |

| Clindamycin Phosphate Sulfoxide trans-N-Oxide | MS | pharmaffiliates.com |

| Clindamycin Phosphate Sulfone trans-N-Oxide | MS | pharmaffiliates.com |

| Clindamycin 3-Phosphate | Chromatography | usp.org |

Solid State Forms and Polymorphism of Clindamycin 2 Phosphate and Its Diastereomers

Identification and Characterization of Polymorphs, Solvates, and Hydrates

Research has identified several crystalline forms of clindamycin (B1669177) 2-phosphate, including multiple polymorphs, solvates, and a hydrate (B1144303) form. acs.orgresearchgate.netaiche.org These distinct solid-state structures arise from different arrangements of the molecules in the crystal lattice. The identified forms include at least three polymorphs (designated II, IV, and VI), three solvated forms (an ethanol/water solvate known as Solvate I, a methanol (B129727)/water solvate known as Solvate V, and a dimethyl sulfoxide (B87167) solvate, SDMSO), and a hydrate (Form III). hep.com.cnacs.orgaiche.orghep.com.cn These forms have been characterized using a variety of analytical techniques such as Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction (SCXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). acs.orghep.com.cn

Single-crystal X-ray diffraction has provided detailed structural information for some of these forms, notably the dimethyl sulfoxide (DMSO) solvate and the methanol/water solvate (Solvate V). hep.com.cnhep.com.cn These two solvates exhibit significant differences in their crystal structures due to the distinct nature of the solvent molecules incorporated into the lattice. hep.com.cn

In the DMSO solvate (SDMSO), the DMSO molecules interact with the clindamycin 2-phosphate molecules primarily through acceptor-type interactions, leading to a three-dimensional channel-like arrangement. hep.com.cn In contrast, Solvate V, which incorporates both methanol and water, forms a more complex three-dimensional network structure stabilized by extensive hydrogen bonding between the host and solvent molecules. hep.com.cnhep.com.cn

Below is a table summarizing the crystallographic data for Solvate V.

| Parameter | Solvate V (Methanol/Water) |

| Chemical Formula | C₁₈H₃₄ClN₂O₈PS · CH₄O · 2H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.878(3) |

| b (Å) | 14.120(5) |

| c (Å) | 22.802(8) |

| Volume (ų) | 2858.9(17) |

| Z | 4 |

This data is based on available research findings. acs.org

The stability and properties of the different solid-state forms are heavily influenced by their hydrogen bonding networks. hep.com.cn The crystal packing and intermolecular interactions differ significantly between the various solvates.

Conversely, in Solvate V (methanol/water), a robust 3D network is formed through extensive hydrogen bonds involving the host molecules and both the methanol and water solvent molecules. hep.com.cnhep.com.cn There are notable hydrogen bonding interactions between the two types of solvent molecules themselves within the crystal lattice. hep.com.cn This intricate network of hydrogen bonds is a key factor contributing to the distinct thermal stability and desolvation behavior of Solvate V compared to other forms. hep.com.cnhep.com.cn

Phase Transformations and Interconversion Studies

The various solid-state forms of clindamycin 2-phosphate are not isolated entities but can convert from one form to another under specific conditions. These transformations can be induced by heat, solvents, or a combination of factors.

Thermal analysis has revealed that solvated forms of clindamycin 2-phosphate can transform into polymorphic forms upon heating through a process called desolvation. acs.orgresearchgate.net

Solvate I (Ethanol/Water) can be converted to Polymorph IV through desolvation. acs.orgaiche.org

Solvate V (Methanol/Water) transforms into Polymorph VI upon heating. hep.com.cnaiche.org This desolvation occurs in a single step, despite the presence of two different solvent molecules (methanol and water), which is attributed to the hydrogen bonding interactions between the solvent molecules within the crystal lattice. hep.com.cn The desolvation of Solvate V to Polymorph VI involves the escape of the solvent molecules and a rearrangement of the host molecules, where the layered structure splits to become thinner. aiche.org

The DMSO solvate (SDMSO) also undergoes desolvation upon heating, with a sharp endothermic peak observed around 188 °C, which is just below the boiling point of DMSO. hep.com.cn

Furthermore, polymorphic transitions can occur at elevated temperatures. For instance, Polymorph IV undergoes a solid-state transition to Polymorph II when heated above 165 °C. acs.orgresearchgate.netaiche.org

Phase transformations can also be mediated by solvents, as demonstrated by slurry conversion experiments. acs.orgresearchgate.net These studies show that in the presence of water at 25 °C, several forms convert to the hydrated Form III, suggesting it is a more stable form in aqueous environments. acs.orgresearchgate.net Specifically, Polymorphs II, IV, and VI, as well as Solvates I and V, all transform to Hydrate Form III in a pure water solution. aiche.org

These transformations can be reversible depending on the solvent composition. A reversible relationship exists between the solvates (I and V) and the hydrate (Form III). acs.orgresearchgate.net While the solvates convert to the hydrate in water, the hydrate can, in turn, convert back to Solvate I in an ethanol-water mixture or to Solvate V in a methanol-water mixture. aiche.org

Factors Influencing Solid-State Form Stability

The stability of a particular polymorph, solvate, or hydrate is not absolute and is dependent on environmental factors such as temperature, humidity, and the presence of specific solvents. hep.com.cn

Temperature : As discussed, temperature is a critical factor driving desolvation and polymorphic transitions. acs.org The conversion of Solvate V to Polymorph VI and Polymorph IV to Polymorph II are clear examples of temperature-induced transformations. hep.com.cnaiche.org Studies on different clindamycin 2-phosphate samples have also highlighted differences in thermal behavior and melting points, which can indicate varying stability and a higher potential for recrystallization in some samples. nih.govnih.gov

Humidity : The moisture content of the environment can significantly impact the stability of certain solid-state forms. The DMSO solvate (SDMSO) is particularly sensitive to humidity. hep.com.cnhep.com.cn At 25 °C, it remains stable at relative humidities (RH) below 43%. However, when the RH exceeds 43%, the DMSO solvate transforms into a hydrate form (Form III). hep.com.cnhep.com.cn In contrast, Solvate V (methanol/water) shows greater stability against moisture and does not transform even at high humidity levels. hep.com.cn This difference in moisture stability is attributed to their very different hydrogen bonding networks. hep.com.cnhep.com.cn

Solvent Mixtures : The composition of the solvent system plays a crucial role in determining the stable solid form. As seen in slurry conversion studies, the presence of pure water favors the formation of Hydrate Form III. acs.orgaiche.org Conversely, mixtures of alcohol and water (e.g., ethanol/water or methanol/water) favor the formation of their respective solvates (Solvate I or Solvate V). acs.orgaiche.org This demonstrates that the stable form can be controlled by manipulating the solvent environment during crystallization or processing.

| Factor | Effect on Clindamycin 2-Phosphate Solid Forms | Example(s) |

| Temperature | Induces desolvation of solvates to form polymorphs and triggers polymorphic transitions. | Solvate V → Polymorph VI upon heating. hep.com.cnaiche.orgPolymorph IV → Polymorph II above 165 °C. acs.orgaiche.org |

| Humidity | Can cause transformation of less stable solvates into more stable hydrates. | DMSO Solvate → Hydrate Form III at Relative Humidity > 43% (at 25 °C). hep.com.cnhep.com.cn |

| Solvent Mixtures | Determines the most stable crystalline form during slurry or crystallization. | Polymorphs/Solvates → Hydrate Form III in pure water. aiche.orgHydrate Form III → Solvates in corresponding alcohol/water mixtures. aiche.org |

Computational Chemistry and Theoretical Modeling of Clindamycin Diastereomer 2 Phosphate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of a molecule, which in turn governs its reactivity. For Clindamycin (B1669177) Diastereomer 2-Phosphate, DFT can be employed to calculate a variety of molecular properties that shed light on its chemical behavior. These calculations would typically involve optimizing the geometry of the molecule to find its lowest energy conformation and then computing various electronic descriptors.

A primary focus of such a study would be the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of negative and positive electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For Clindamycin Diastereomer 2-Phosphate, the phosphate (B84403) group would be expected to be a region of high negative potential, while the protonated amine would be a region of positive potential.

Detailed insights into the reactivity of different atomic sites can be obtained by calculating local reactivity descriptors, such as Fukui functions. These calculations help in predicting which atoms are more likely to participate in various chemical reactions. Recent studies have demonstrated the utility of DFT in analyzing the structural behavior and electronic properties of clindamycin interacting with carrier molecules, providing a methodological basis for its application to the diastereomer 2-phosphate. doi.org

Table 1: Illustrative Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 8.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions. For this compound, MD simulations would be invaluable for understanding its flexibility and how it interacts with its environment, such as in aqueous solution or with biological macromolecules.

A key aspect of MD simulations is the choice of a force field, which is a set of parameters that defines the potential energy of the system. eurekaselect.comresearchgate.net For a molecule like this compound, a well-parameterized force field such as AMBER or CHARMM would be necessary to accurately model its behavior. researchgate.net The development of force fields for antibiotics is an active area of research, ensuring that simulations are as realistic as possible. researchgate.net

Through MD simulations, one can perform a thorough conformational analysis to identify the most stable and populated conformations of the molecule in solution. This is crucial as the biological activity of a drug is often dependent on its three-dimensional structure. The simulations can reveal the flexibility of different parts of the molecule, such as the rotation around the amide bond and the orientation of the phosphate group.

MD simulations can also be used to study the interactions of this compound with water molecules, providing insights into its solvation and how water molecules arrange themselves around the solute. This information is important for understanding its solubility and stability in aqueous formulations.

Table 2: Representative Parameters for a Hypothetical MD Simulation of this compound

| Parameter | Value/Description | Purpose |

| Force Field | AMBER / CHARMM | To describe the potential energy of the system |

| Solvent Model | TIP3P Water | To simulate an aqueous environment |

| Temperature | 300 K | To simulate physiological conditions |

| Pressure | 1 atm | To simulate physiological conditions |

| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space |

Note: This table presents typical parameters for an MD simulation and is for illustrative purposes.

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions are extremely useful for the structural elucidation of new compounds and for interpreting experimental data.

For this compound, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. github.io By calculating the NMR shielding tensors for each nucleus in the optimized geometry of the molecule, one can obtain theoretical chemical shifts that can be compared with experimental spectra to confirm the structure and stereochemistry of the diastereomer. researchgate.net

Similarly, vibrational frequencies corresponding to the IR spectrum can be computed. aber.ac.uk The calculated vibrational modes can be assigned to specific functional groups within the molecule, aiding in the interpretation of experimental IR spectra. This can be particularly useful for identifying the presence of the phosphate group and other key structural features. Recent work has demonstrated the application of computational methods to produce databases of infrared spectra for phosphorus-bearing molecules. arxiv.orgresearchgate.net

Table 3: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for Selected Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (amide) | 172.5 | 171.8 |

| C-Cl | 62.1 | 61.5 |

| C-O-P | 78.9 | 78.2 |

| N-CH₃ | 40.3 | 39.9 |

Note: The values in this table are for illustrative purposes to show how predicted and experimental data would be compared.

Computational Prediction of Solid-State Forms and Stability

The solid-state properties of a pharmaceutical compound are of paramount importance as they can influence its stability, solubility, and bioavailability. Computational methods are increasingly being used to predict the possible crystalline forms (polymorphs) of a molecule and to assess their relative stabilities. arxiv.org

For this compound, crystal structure prediction (CSP) methods can be employed to generate a landscape of possible crystal packing arrangements. These methods typically involve a global search of the potential energy surface, using a combination of molecular mechanics and quantum mechanical calculations to rank the stability of the predicted structures. The stability of different polymorphs and solvates of clindamycin phosphate has been a subject of experimental study, and computational approaches can complement these findings. researchgate.net

The prediction of the lattice energy of different crystal forms is a key component of these studies. By comparing the lattice energies of different polymorphs, it is possible to identify the most thermodynamically stable form under a given set of conditions. These predictions can guide experimental screening for polymorphs and help in selecting the optimal solid form for development. The study of phosphate salts, in particular, benefits from computational analysis to understand their crystal chemistry. acs.org

Table 4: Illustrative Data from a Hypothetical Polymorph Prediction Study of this compound

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Stability |

| Form I | P2₁/c | -350.2 | Most Stable |

| Form II | P-1 | -345.8 | Metastable |

| Form III | C2/c | -342.1 | Metastable |

Note: This table provides a hypothetical example of the kind of data generated in a computational solid-state study.

Theoretical Studies on Degradation Mechanisms and Transition States

Understanding the degradation pathways of a drug molecule is crucial for ensuring its stability and shelf-life. Computational chemistry offers powerful tools to investigate the mechanisms of chemical degradation at the molecular level. For this compound, theoretical studies can be used to explore potential degradation pathways, such as hydrolysis of the phosphate ester or the amide bond.

By mapping the potential energy surface of the degradation reaction, it is possible to identify the transition states and intermediates involved. The activation energy for the reaction can be calculated, which provides a measure of the reaction rate. This information can be used to predict the stability of the molecule under different conditions, such as varying pH and temperature. nih.gov

DFT calculations are well-suited for studying reaction mechanisms and for locating transition state structures. nih.gov For the hydrolysis of the phosphate ester in this compound, computational models can distinguish between different possible mechanisms, such as associative or dissociative pathways. acs.orgrsc.org These theoretical insights can be invaluable for designing stable formulations and for predicting the potential degradation products that may be formed. ijpsjournal.com

Table 5: Hypothetical Calculated Activation Energies for Degradation Pathways of this compound

| Degradation Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Implication |

| Phosphate Ester Hydrolysis | Pentavalent Phosphorus Intermediate | 25.8 | A likely degradation pathway under aqueous conditions |

| Amide Bond Hydrolysis | Tetrahedral Intermediate | 32.1 | Less favorable than phosphate hydrolysis under neutral pH |

| Thioether Oxidation | Sulfoxide (B87167) Formation | 18.5 | A potential pathway in the presence of oxidizing agents |

Note: The values presented in this table are hypothetical and are intended to illustrate the application of computational methods to study degradation mechanisms.

Q & A

Q. How is Clindamycin Diastereomer 2-Phosphate synthesized and characterized in academic research?

The synthesis involves esterification of clindamycin at the 2-hydroxyl group using phosphoric acid under controlled conditions. Characterization employs high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing methyl group signals at 0.87 ppm ), and mass spectrometry for molecular weight validation. Chiral separation techniques, such as polysaccharide-based HPLC columns, are critical for isolating diastereomers .

Q. What analytical methods differentiate this compound from its structural analogs or isomers?

Advanced chromatographic methods, including chiral HPLC with mobile phases optimized for polarity and pH, are used to resolve diastereomers. Quantitative NMR (qNMR) with maleic acid as an internal standard provides precise purity measurements by integrating non-overlapping proton signals (e.g., analyte methyl groups vs. internal standard signals at 6.3 ppm) . Mass spectrometry further confirms molecular distinctions, such as sulfoxide or phosphate modifications .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the ribosome-binding efficacy of this compound compared to clindamycin?

Ribosomal binding assays using radiolabeled compounds (e.g., ³H-clindamycin) and competitive displacement studies quantify binding affinity. Structural insights into the 23S rRNA interaction can be validated via cryo-electron microscopy. Pharmacokinetic (PK) modeling in animal models, normalized by body weight, accounts for obesity-related variables in drug distribution . Statistical comparisons between treatment groups (e.g., clindamycin alone vs. diastereomer formulations) require ANOVA or Kruskal-Wallis tests, depending on data normality .

Q. What statistical strategies address contradictions in therapeutic efficacy data across preclinical studies?